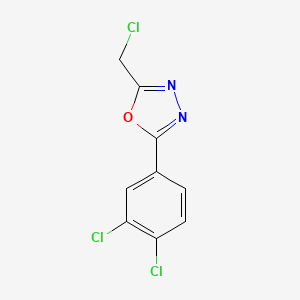![molecular formula C12H12BrN3O B1272464 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone CAS No. 885950-25-4](/img/structure/B1272464.png)
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone is a useful research compound. Its molecular formula is C12H12BrN3O and its molecular weight is 294.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone has been studied for selective synthesis and functional substitution in 1,2,3-triazoles, indicating its role in producing derivatives with varied chemical properties (Golobokova, Proidakov, & Kizhnyaev, 2020).
Applications in Organic Synthesis
- The compound plays a role in the synthesis of various derivatives, as demonstrated in studies involving cycloaddition reactions with arylazides and acetylacetone, leading to the formation of triazole derivatives (Pokhodylo, Savka, Matiichuk, & Obushak, 2009).
Corrosion Inhibition
- A significant application of this compound is as a corrosion inhibitor. Studies have shown its effectiveness in inhibiting corrosion of mild steel in hydrochloric acid environments, making it a potential material for industrial applications (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Antimicrobial Properties
- The antimicrobial activity of substituted 1,2,3-triazoles, including those derived from this compound, has been explored, indicating its potential in developing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Mécanisme D'action
Target of Action
The primary targets of the compound “1-(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone” are currently unknown. This compound is structurally similar to imidazole-containing compounds, which are known to exhibit a broad range of biological activities . .
Mode of Action
Based on its structural similarity to imidazole derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Without specific experimental data, it’s difficult to determine the exact biochemical pathways affected by this compound. Imidazole derivatives are known to affect a variety of biochemical pathways, including those involved in bacterial growth, inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
Bromine atoms are often used in drug design to increase the metabolic stability and permeability of a compound .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the bromobenzyl group might enhance the compound’s stability under physiological conditions .
Analyse Biochimique
Molecular Mechanism
At the molecular level, 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone exerts its effects through specific binding interactions with biomolecules. It is structurally similar to imidazole-containing compounds, which are known for their broad range of biological activities. This similarity allows the compound to inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. The compound’s ability to undergo nucleophilic substitution and oxidation reactions further contributes to its diverse biochemical activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under ambient conditions, but its activity may diminish over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without adverse reactions. At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific targets within cells to exert its effects.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It is directed to specific compartments or organelles within cells, where it interacts with target biomolecules . This localization is influenced by targeting signals and post-translational modifications that guide the compound to its site of action. The subcellular localization of the compound is essential for its activity and function in biochemical processes.
Propriétés
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAPHZQIEJZSOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159487 |
Source


|
| Record name | 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-25-4 |
Source


|
| Record name | 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
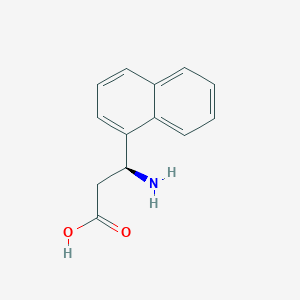

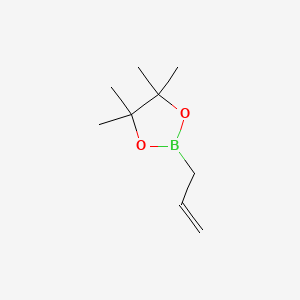
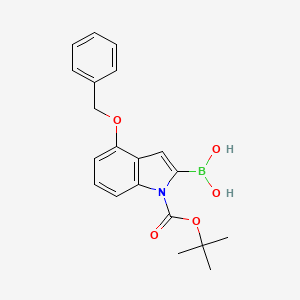
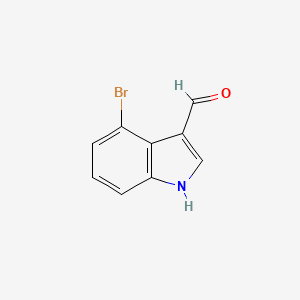
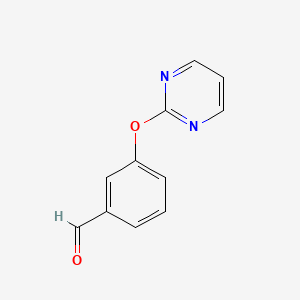
![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)
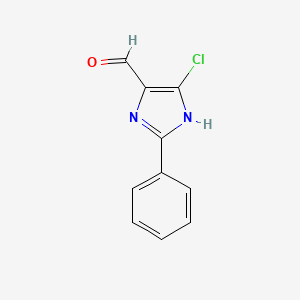
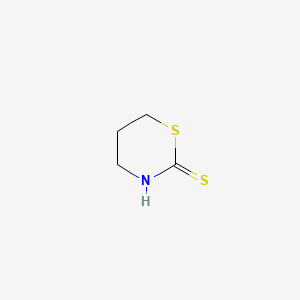
![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)

